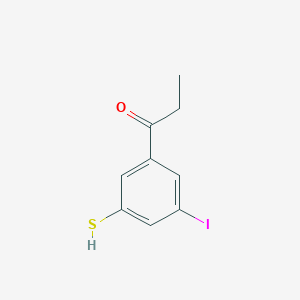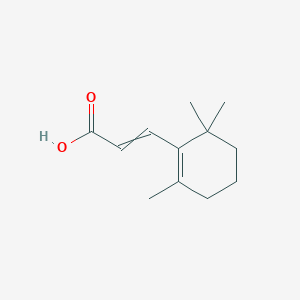
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C12H18O. It is characterized by a cyclohexene ring substituted with three methyl groups and a propenoic acid moiety. This compound is known for its presence in various natural products and its applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid typically involves the aldol condensation of 2,6,6-trimethylcyclohexanone with acrolein. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
3-(2,6,6-Trimethylcyclohexen-1-yl)prop-2-enoic acid is unique due to its combination of a cyclohexene ring with a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14) |
InChI 键 |
RCVGWZAQWMJQHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


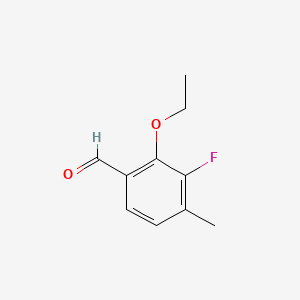
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)
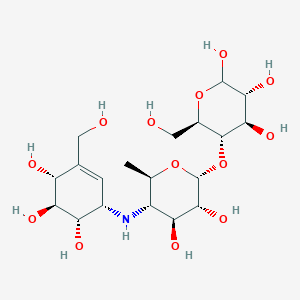
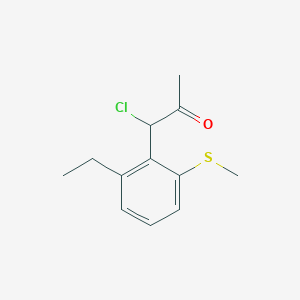
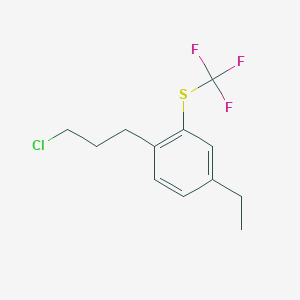
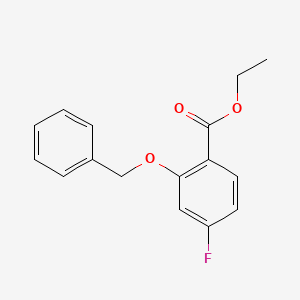
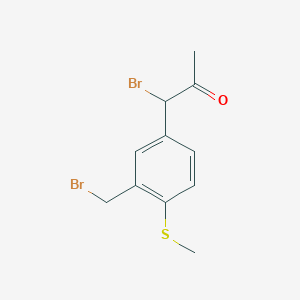
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)
![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

